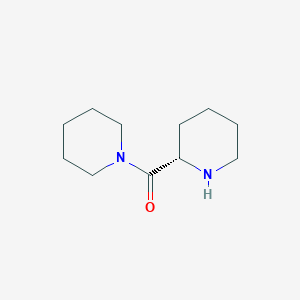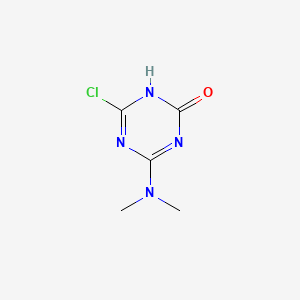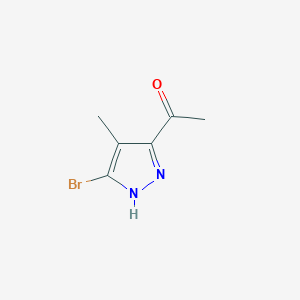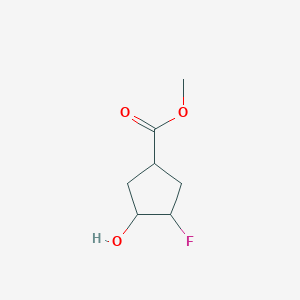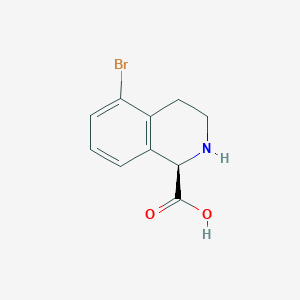
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine is a chemical compound with the molecular formula C₁₇H₁₆N₄O. It is known for its unique structure, which includes a terpyridine core linked to an ethanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine typically involves the reaction of 2,6-dipyridin-2-ylpyridin-4-ol with an appropriate ethanamine derivative. One common method is the Steglich esterification reaction, which involves the use of a carboxylic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. The specific molecular targets and pathways depend on the metal ion and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di(pyridin-2-yl)pyridin-4-ol: A precursor in the synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine.
(2,6-dipyridin-2-ylpyridin-4-yl)boronic acid: Another compound with a similar pyridine core structure.
Uniqueness
This compound is unique due to its ethanamine linkage, which provides additional functionalization possibilities. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
Propiedades
Número CAS |
101003-70-7 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N4O/c18-7-10-22-13-11-16(14-5-1-3-8-19-14)21-17(12-13)15-6-2-4-9-20-15/h1-6,8-9,11-12H,7,10,18H2 |
Clave InChI |
JVWPNIUUCDZIED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
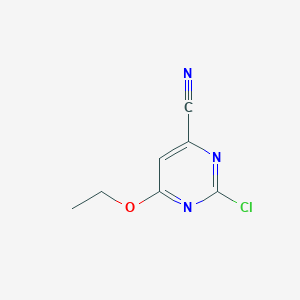
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
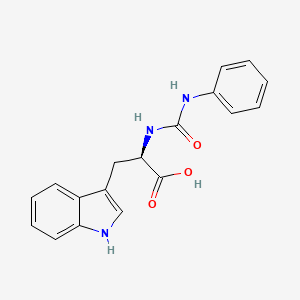
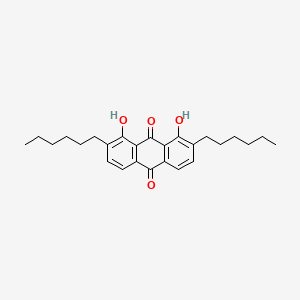

![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
